molecular formula C14H11N3O3S B1231286 N'-(3-(2-Nitrophenyl)-2-propenylidene)-2-thiophenecarbohydrazide

N'-(3-(2-Nitrophenyl)-2-propenylidene)-2-thiophenecarbohydrazide

Cat. No.: B1231286
M. Wt: 301.32 g/mol
InChI Key: APNMOOQPFHLKOS-AYRRQIOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-nitrophenyl)prop-2-enylideneamino]-2-thiophenecarboxamide is a C-nitro compound.

Scientific Research Applications

Spectral and X-ray Diffraction Studies

N'-(3-(2-Nitrophenyl)-2-propenylidene)-2-thiophenecarbohydrazide and its derivatives have been studied for their structural properties using spectral and X-ray diffraction techniques. Thiosemicarbazides, to which this compound belongs, have applications in biological activities and various industrial fields. X-ray diffraction studies have revealed the presence of multiple types of hydrogen bonds in these compounds, contributing to their unique properties and potential applications (Aparna et al., 2011).

Nonlinear Optical Properties

Research on hydrazones, a category inclusive of the discussed compound, has shown significant third-order nonlinear optical properties. These properties are essential for developing optical devices like optical limiters and switches. The nonlinear refractive index and absorption coefficients of these compounds suggest their potential in photonics and optoelectronics applications (Naseema et al., 2010).

Anticancer Activity

Derivatives of this compound have been synthesized and screened for their anticancer activities. These compounds showed promising antimitotic activity against various cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers. Notably, some derivatives exhibited low toxicity towards normal human blood lymphocytes, indicating a potential therapeutic range for cancer treatment (Buzun et al., 2021).

In Vitro Cytotoxicity Evaluation

N-aryl-N'-alkoxycarbonyl thiocarbamide derivatives, related to the discussed compound, have been synthesized and evaluated for their cytotoxic properties against various human cancer cell lines. Compounds in this category have shown potential activity against cervical, colorectal, and ovarian carcinomas, suggesting their relevance in developing new anticancer drugs (Pandey et al., 2020).

Antidepressant and Nootropic Agents

Compounds similar to this compound have been investigated for their antidepressant and nootropic activities. These studies indicate that the chemical structure of these compounds may contribute to their central nervous system (CNS) activity, which could be explored further for therapeutic applications (Thomas et al., 2016).

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]thiophene-2-carboxamide

InChI

InChI=1S/C14H11N3O3S/c18-14(13-8-4-10-21-13)16-15-9-3-6-11-5-1-2-7-12(11)17(19)20/h1-10H,(H,16,18)/b6-3+,15-9+

InChI Key

APNMOOQPFHLKOS-AYRRQIOMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=N/NC(=O)C2=CC=CS2)[N+](=O)[O-]

SMILES

C1=CC=C(C(=C1)C=CC=NNC(=O)C2=CC=CS2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC=NNC(=O)C2=CC=CS2)[N+](=O)[O-]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-(2-Nitrophenyl)-2-propenylidene)-2-thiophenecarbohydrazide
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N'-(3-(2-Nitrophenyl)-2-propenylidene)-2-thiophenecarbohydrazide
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N'-(3-(2-Nitrophenyl)-2-propenylidene)-2-thiophenecarbohydrazide
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N'-(3-(2-Nitrophenyl)-2-propenylidene)-2-thiophenecarbohydrazide
Reactant of Route 5
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N'-(3-(2-Nitrophenyl)-2-propenylidene)-2-thiophenecarbohydrazide
Reactant of Route 6
N'-(3-(2-Nitrophenyl)-2-propenylidene)-2-thiophenecarbohydrazide

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